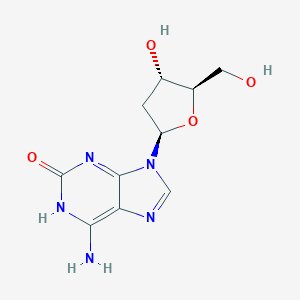

2'-Deoxyisoguanosine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFIFWZFCNRPBN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147604 | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106449-56-3 | |

| Record name | 2′-Deoxy-2,3-dihydro-2-oxoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106449-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Nucleoside: A Technical Guide to the Natural Occurrence of Isoguanine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoguanine (B23775), a structural isomer of guanine (B1146940), and its corresponding nucleoside, isoguanosine (B3425122), have long intrigued the scientific community. Initially discovered in natural products, their presence in mammals, including humans, has opened new avenues of research into their physiological and pathological roles. This technical guide provides a comprehensive overview of the natural occurrence of isoguanine nucleosides, detailing their discovery, endogenous levels in various biological matrices, and the analytical methods employed for their detection and quantification. Furthermore, it delves into the known metabolic and signaling pathways associated with isoguanine, offering insights for researchers in fields ranging from DNA damage and repair to pharmacology and drug development.

Introduction: The Discovery and Origins of Isoguanine

Isoguanine (2-hydroxyadenine) was first identified in natural sources such as croton beans (Croton tiglium), the wings of the butterfly Prioneris thestylis, and marine mollusks.[1] For many years, it was considered a non-canonical purine (B94841) base with limited biological significance in mammals. However, subsequent research has revealed that isoguanine and its nucleoside, isoguanosine, are endogenously present in mammalian systems, arising from sources including oxidative damage to nucleic acids.

The formation of isoguanine can occur through the oxidation of adenine (B156593) residues in DNA, a process initiated by reactive oxygen species (ROS).[1][2] Specifically, the attack of a hydroxyl radical (•OH) at the C2 position of adenine can lead to the formation of an isoguanine tautomer.[2] This discovery has positioned isoguanine as a potential biomarker for oxidative stress and has spurred investigations into its roles in mutagenesis and carcinogenesis.

Quantitative Analysis of Isoguanine and Isoguanosine

The accurate quantification of isoguanine and its nucleosides in biological samples is crucial for understanding their physiological and pathological relevance. Various analytical techniques, primarily mass spectrometry-based methods, have been developed for this purpose.

Endogenous Levels in Biological Matrices

Recent advancements in analytical chemistry have enabled the precise measurement of isoguanosine in human and murine tissues and fluids. A key study by Weimann et al. (2019) utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify isoguanosine, revealing its presence at levels comparable to or even exceeding those of the well-established oxidative stress marker, 8-oxo-7,8-dihydroguanosine (8-oxoGuo).[3][4]

| Biological Matrix | Species | Analyte | Concentration/Level | Reference |

| Urine | Human | Isoguanosine | Comparable to or exceeding 8-oxo-7,8-dihydro-2'-deoxyguanosine and 8-oxo-7,8-dihydro-guanosine | Weimann et al. (2019)[3][4] |

| Cerebrospinal Fluid | Human | Isoguanosine | Detected and quantified | Weimann et al. (2019)[3][4] |

| Liver RNA | Mouse | Isoguanosine | Detected and quantified | Weimann et al. (2019)[3][4] |

| Oxidatively Damaged DNA | Mouse | Isoguanine | A few oxidation sites per 105 DNA bases | Dizdaroglu et al. (1993)[1] |

| Cancerous Tissue | Human | Isoguanine | More abundant than in normal tissue | Olinski et al. (1992, 1994)[1] |

Table 1: Quantitative Data on Isoguanine and Isoguanosine Occurrence

Experimental Protocols for Detection and Quantification

The reliable measurement of isoguanine and its nucleosides necessitates robust and sensitive analytical methodologies. The following sections detail the key experimental protocols cited in the literature.

UPLC-MS/MS for Isoguanosine Quantification

This method, as described by Weimann et al. (2019), is the current gold standard for the sensitive and specific quantification of isoguanosine in biological fluids and tissue extracts.[5]

Sample Preparation:

-

Urine: Thawed samples are diluted with mobile phase A, heated, cooled, and centrifuged. An internal standard ([15N]5-Isoguanosine) is added before analysis.[5]

-

Cerebrospinal Fluid (CSF): Thawed samples are spiked with the internal standard and subjected to ultrafiltration to remove proteins.[5]

-

Tissue (e.g., Mouse Liver): DNA and RNA are extracted using a modified version of the method by Hofer et al., involving homogenization in the presence of the metal chelator desferoxamine. The nucleic acids are then enzymatically hydrolyzed to nucleosides using nuclease P1 and alkaline phosphatase.[5]

Chromatography and Mass Spectrometry:

-

Chromatography: A Waters Acquity UPLC system with a suitable column (e.g., Acquity UPLC HSS T3 for urine and CSF, Acquity UPLC BEH Shield RP18 for tissue extracts) is used for separation.[5]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for isoguanosine and its stable isotope-labeled internal standard are monitored for quantification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Isoguanine Detection in DNA

This technique has been historically used to identify isoguanine as a product of oxidative DNA damage.[1]

Sample Preparation:

-

DNA Extraction: DNA is isolated from cells or tissues using standard protocols.

-

Hydrolysis: The DNA is hydrolyzed to its constituent bases, typically using formic acid.

-

Derivatization: The dried hydrolysate is derivatized (e.g., silylation) to make the bases volatile for GC analysis.

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

Note: It has been reported that the high temperatures used in GC-MS derivatization can cause artificial oxidation of guanine to 8-oxoguanine, and potentially other artifacts. Therefore, LC-MS/MS methods are now generally preferred for quantitative analysis.

Metabolic and Signaling Pathways

The biological roles of isoguanine and its nucleosides are intrinsically linked to their metabolic fate and their interactions with cellular signaling pathways.

Metabolism of Isoguanine

The metabolism of isoguanine is not as well-defined as that of the canonical purines, but several key enzymatic interactions have been identified.

In the context of oxidative stress, adenine can be converted to isoguanine. In bacteria such as E. coli, isoguanine can be deaminated to xanthine by the enzyme cytosine deaminase.[1] While a direct mammalian counterpart for this deamination reaction has not been definitively identified, the presence of xanthine as a downstream metabolite in purine catabolism suggests a potential route for isoguanine clearance. Isoguanine nucleotides are also recognized by mitochondrial phosphatases.[1]

Signaling Pathways

Emerging evidence suggests that isoguanosine may exert biological effects through established signaling pathways, potentially acting as a signaling molecule itself.

Isoguanosine and its derivatives have been shown to interact with adenosine receptors, suggesting a role in purinergic signaling.[1] The activation of these G protein-coupled receptors can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and the activation of various downstream effectors. Additionally, some isoguanine derivatives have demonstrated antitumor activity, which may be mediated through the induction of apoptosis via a caspase-dependent signaling pathway.[1]

Conclusion and Future Directions

The natural occurrence of isoguanine nucleosides in mammals is a rapidly evolving field of study. Once considered a mere curiosity of the natural world, isoguanosine is now recognized as an endogenous component of the mammalian metabolome, with concentrations that rival those of established biomarkers of oxidative stress. The detailed analytical protocols now available will undoubtedly facilitate further research into its physiological and pathological roles.

For researchers and drug development professionals, isoguanine and its derivatives represent a promising area of investigation. Key future directions include:

-

Elucidating the complete metabolic pathway of isoguanine in mammals: Identifying the specific enzymes responsible for its formation and degradation will be crucial for understanding its regulation.

-

Characterizing the full spectrum of its signaling activities: A deeper understanding of its interactions with adenosine receptors and other potential targets will shed light on its pharmacological potential.

-

Exploring its utility as a clinical biomarker: Further studies are needed to validate isoguanosine as a reliable biomarker for oxidative stress-related diseases.

-

Investigating the therapeutic potential of isoguanine analogs: The observed antitumor activity of some derivatives warrants further exploration for the development of novel cancer therapeutics.

The continued exploration of the enigmatic world of isoguanine nucleosides holds the promise of new diagnostic tools and therapeutic strategies for a range of human diseases.

References

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. Isoguanine formation from adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enghusen.dk [enghusen.dk]

2'-Deoxyisoguanosine: A Product of Oxidative DNA Damage and a Source of Genomic Instability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions that can have profound biological consequences, including mutagenesis and cell death. Among the spectrum of oxidative DNA damage products, 2'-deoxyisoguanosine (dIG) has emerged as a significant lesion with potent mutagenic properties. While primarily recognized as an oxidation product of 2'-deoxyadenosine, evidence also suggests its formation from 2'-deoxyguanosine (B1662781). This technical guide provides a comprehensive overview of this compound as a product of oxidative DNA damage. It covers the mechanisms of its formation, its mutagenic potential, the cellular repair and tolerance mechanisms, and detailed methodologies for its detection and analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of DNA damage and repair, cancer biology, and toxicology.

Introduction: The Landscape of Oxidative DNA Damage

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exposure to exogenous agents, can induce a wide array of modifications to DNA bases. Guanine (B1146940), being the most easily oxidized base, is a primary target for oxidative attack, leading to the formation of numerous lesions. The most extensively studied of these is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which is known to be a precursor to further oxidation products.[1] While 8-oxo-dG is a major product, the landscape of guanine oxidation is complex, yielding other lesions such as spiroiminodihydantoin (Sp), guanidinohydantoin (B12948520) (Gh), and oxazolone (B7731731) (Oz).[2]

This compound (dIG), also known as 2-hydroxy-2'-deoxyadenosine, is a structurally significant DNA lesion. Although it is well-established as a product of the oxidation of 2'-deoxyadenosine, its formation from the oxidation of 2'-deoxyguanosine is also a subject of investigation. The presence of dIG in DNA can disrupt normal DNA replication and lead to mutations, thereby contributing to genomic instability and potentially to the etiology of various diseases, including cancer.

Formation of this compound

The precise mechanisms and quantitative yields of this compound formation from guanine oxidation in a cellular context are still under active investigation. However, several pathways are considered plausible.

-

Further Oxidation of 8-oxo-dG: 8-oxo-dG has a lower oxidation potential than guanine, making it susceptible to further oxidation.[3] This subsequent oxidation can lead to a variety of products, and it is hypothesized that dIG could be one of the downstream products, although this pathway is not as well-characterized as the formation of other hyperoxidized lesions.[4][5][6]

-

Direct Oxidation of Guanine: It is also possible that dIG can be formed directly from the oxidation of guanine, bypassing the 8-oxo-dG intermediate. This would likely involve a complex series of reactions initiated by ROS.

It is important to note that the majority of literature describes isoguanine (B23775) as a product of adenine (B156593) oxidation.[7] However, for the purpose of this guide, we will focus on its role as a potential, albeit less characterized, product of guanine damage.

Quantitative Data on Oxidative Guanine Damage Products

Quantitative data on the formation of specific guanine oxidation products can vary depending on the oxidizing agent, the experimental conditions, and the analytical method used. The table below summarizes available data on the levels of some key oxidative guanine lesions. Data for this compound formation from guanine is currently limited in the literature.

| Oxidative Lesion | Typical Yield/Level | Tissue/Cell Type | Analytical Method | Reference(s) |

| 8-oxo-dG | 3-8 adducts per 106 G | Rat Liver | HPLC-ESI-MS/MS | [8] |

| Oxazolone | 2-6 adducts per 107 G | Rat Liver | HPLC-ESI-MS/MS | [8] |

| 8-oxo-dG | 10-90 µmol/mol dG | Various Rat Tissues | HPLC-ECD | [9] |

This table will be updated as more quantitative data on dIG formation from guanine becomes available.

Mutagenic Potential of this compound

The presence of this compound in the DNA template is highly mutagenic. Its altered base-pairing properties can lead to misincorporation of nucleotides by DNA polymerases during replication. dIG can exist in different tautomeric forms, which contributes to its miscoding potential. It has been shown to form stable base pairs with both thymine (B56734) and cytosine.[5] The mutagenic outcome of dIG is therefore dependent on the specific DNA polymerase involved and the sequence context.

Cellular Response to this compound Damage

Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair lesions like dIG, or to tolerate the damage to prevent replication fork collapse.

DNA Repair Pathways

The primary repair pathway for oxidized bases is the Base Excision Repair (BER) pathway.

-

Base Excision Repair (BER): BER is initiated by a DNA glycosylase that recognizes and excises the damaged base.[10][11][12][13] While specific DNA glycosylases that efficiently remove dIG have not been definitively identified, it is likely that enzymes from the BER pathway are involved in its repair.[14][15] Following base removal, an AP (apurinic/apyrimidinic) endonuclease cleaves the phosphodiester backbone, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase.

-

Nucleotide Excision Repair (NER): For bulky lesions that distort the DNA helix, the Nucleotide Excision Repair (NER) pathway is activated.[16][17][18] While dIG is a single-base lesion, significant helical distortion could potentially trigger NER, although BER is considered the more likely repair route.

DNA Damage Tolerance: Translesion Synthesis (TLS)

If dIG is not repaired before the replication fork arrives, specialized Translesion Synthesis (TLS) polymerases are recruited to bypass the lesion.[10][19][20][21][22] These polymerases have a more open active site that can accommodate damaged bases, but they are often error-prone, leading to mutations. The choice of TLS polymerase can influence the type of mutation introduced opposite the dIG lesion.

DNA Damage Signaling

The presence of dIG and the resulting replication stress can activate broader DNA Damage Signaling (DDS) pathways.[13][23][24][25] Key sensor proteins like ATM and ATR can be activated, leading to a cascade of phosphorylation events that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.

Experimental Protocols

Accurate detection and analysis of this compound are crucial for understanding its biological significance. The following sections provide detailed methodologies for key experiments.

Detection and Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.

Objective: To quantify the levels of dIG in a given DNA sample.

Materials:

-

Genomic DNA sample

-

Nuclease P1

-

Alkaline phosphatase

-

[15N5]-labeled dIG internal standard

-

HPLC-grade water and acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Protocol:

-

DNA Isolation and Digestion:

-

Isolate genomic DNA using a standard protocol that minimizes oxidative artifacts (e.g., using NaI).[26]

-

To 10-50 µg of DNA, add the [15N5]-dIG internal standard.

-

Digest the DNA to nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

-

-

Sample Cleanup (Optional but Recommended):

-

For samples with low expected levels of dIG, an offline HPLC fractionation or solid-phase extraction (SPE) can be used to enrich the sample for the analyte and remove the bulk of unmodified nucleosides.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate dIG from other nucleosides and isomers.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

dIG: Monitor the transition from the protonated molecular ion [M+H]+ to a specific fragment ion.

-

[15N5]-dIG: Monitor the corresponding transition for the internal standard.

-

-

Optimize instrumental parameters (e.g., collision energy, declustering potential) for maximal sensitivity.

-

-

-

Quantification:

-

Generate a calibration curve using known amounts of dIG and a fixed amount of the internal standard.

-

Calculate the amount of dIG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Synthesis of this compound-Containing Oligonucleotides

Site-specific incorporation of dIG into oligonucleotides is essential for studying its effects on DNA replication, repair, and structure. This is typically achieved using phosphoramidite (B1245037) chemistry.[1][2]

Objective: To synthesize an oligonucleotide containing a single dIG lesion at a defined position.

Materials:

-

dIG phosphoramidite (appropriately protected).

-

Standard DNA phosphoramidites (dA, dC, dG, dT).

-

Controlled pore glass (CPG) solid support.

-

DNA synthesizer and associated reagents (activator, capping solution, oxidizing solution, deblocking solution).

-

Ammonium (B1175870) hydroxide (B78521) for deprotection and cleavage.

-

HPLC system for purification.

Protocol:

-

Automated DNA Synthesis:

-

Program the DNA synthesizer with the desired oligonucleotide sequence.

-

Install the dIG phosphoramidite and standard phosphoramidites on the synthesizer.

-

Initiate the synthesis on the CPG solid support. The synthesis cycle consists of:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

-

Coupling: Addition of the next phosphoramidite.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite (B83602) triester to a phosphate (B84403) triester.

-

-

-

Cleavage and Deprotection:

-

After synthesis, treat the CPG support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

-

-

Purification:

-

Purify the crude oligonucleotide by reversed-phase or ion-exchange HPLC.

-

Collect the fraction containing the full-length product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

In Vitro Translesion Synthesis Assay

This assay is used to determine the efficiency and fidelity of DNA polymerases when bypassing a dIG lesion.

Objective: To assess the ability of a specific DNA polymerase to replicate past a dIG lesion and to identify the nucleotides incorporated opposite the lesion.

Materials:

-

Purified DNA polymerase.

-

Oligonucleotide template containing a single dIG lesion.

-

A short, radiolabeled (e.g., 32P) or fluorescently labeled primer that anneals to the template upstream of the lesion.

-

dNTPs (dATP, dCTP, dGTP, dTTP).

-

Reaction buffer.

-

Denaturing polyacrylamide gel.

-

Phosphorimager or fluorescence scanner.

Protocol:

-

Primer-Template Annealing:

-

Anneal the labeled primer to the dIG-containing template.

-

-

Primer Extension Reaction:

-

Set up reactions containing the annealed primer-template, DNA polymerase, reaction buffer, and a specific combination of dNTPs (e.g., all four dNTPs, or individual dNTPs to assess single nucleotide incorporation).

-

Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.

-

Stop the reaction at various time points by adding a quenching solution (e.g., formamide (B127407) with EDTA).

-

-

Gel Electrophoresis and Analysis:

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

Analyze the band patterns to determine the extent of primer extension and the identity of the incorporated nucleotide(s) opposite the dIG lesion.

-

Future Directions and Conclusion

This compound represents an important, yet relatively understudied, product of oxidative DNA damage. While its mutagenic potential is clear, further research is needed to fully elucidate its mechanisms of formation from guanine, its precise repair pathways, and its overall contribution to genomic instability in vivo. The development of more sensitive and specific analytical methods will be crucial for accurately measuring its cellular levels and understanding its biological roles. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into this intriguing DNA lesion and its implications for human health.

Disclaimer: This document is intended for informational purposes only and does not constitute medical or professional advice. The experimental protocols provided are for guidance and should be adapted and validated for specific laboratory conditions.

References

- 1. ffame.org [ffame.org]

- 2. researchgate.net [researchgate.net]

- 3. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of 8-oxo-7,8-dihydro-2’-deoxyguanosine leads to substantial DNA-histone cross-links within nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of 8-Oxo-7,8-dihydro-2'-deoxyguanosine Leads to Substantial DNA-Histone Cross-Links within Nucleosome Core Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radical oxidation of the adenine moiety of nucleoside and DNA: 2-hydroxy-2'-deoxyadenosine is a minor decomposition product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Levels of 8-hydroxy-2'-deoxyguanosine in cellular DNA from 12 tissues of young and old Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. DNA glycosylases in the base excision repair of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. Repair of oxidatively induced DNA damage by DNA glycosylases: Mechanisms of action, substrate specificities and excision kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A thermodynamic study on the formation and stability of DNA duplex at transcription site for DNA binding proteins GCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Translesion Synthesis of 2'-Deoxyguanosine Lesions by Eukaryotic DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of human translesion DNA synthesis across a UV-induced DNA lesion | eLife [elifesciences.org]

- 21. Characterization of human translesion DNA synthesis across a UV-induced DNA lesion | Semantic Scholar [semanticscholar.org]

- 22. Translesion DNA Synthesis in Human Cells [sites.psu.edu]

- 23. Characterization of 2′-deoxyguanosine oxidation products observed in the Fenton-like system Cu(II)/H2O2/reductant in nucleoside and oligodeoxynucleotide contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]

The Unnatural Nucleoside: A Technical Guide to the Biochemical Properties of 2'-Deoxyisoguanosine

For researchers, scientists, and professionals in drug development, understanding the nuances of modified nucleosides is paramount for innovation. This in-depth technical guide delves into the core biochemical properties of 2'-deoxyisoguanosine (isoG), an unnatural nucleoside with significant potential in expanding the genetic alphabet and developing novel therapeutic and diagnostic tools.

Core Biochemical and Physical Properties

This compound is a structural isomer of 2'-deoxyguanosine. While not found in naturally occurring nucleic acids, it can be formed through the oxidative damage of 2'-deoxyadenosine.[1] Its unique hydrogen bonding pattern allows it to form a highly stable base pair with 5-methyl-2'-deoxyisocytidine (isoC), a pairing that is even more stable than the canonical guanine-cytosine (G-C) pair.[1][2] This enhanced stability and alternative base-pairing geometry have made isoG a valuable tool for the construction of parallel-stranded DNA and for expanding the genetic code.[1][3]

| Property | Description | Reference |

| Catalogue Number | 203-38 | [4] |

| CAS Number | 106449-56-3 | [4] |

| IUPAC Name | This compound | [4] |

| Purity | > 98% | [4] |

| Appearance | White to off-white crystals | [4] |

| Storage | 3 years at +4ºC (dry compound) | [4] |

Thermodynamic Stability of isoG-Containing Duplexes

The incorporation of isoG into DNA duplexes significantly impacts their thermal stability. The stability of the isoG-isoC base pair is a key feature, surpassing that of natural base pairs.[2]

| Duplex Modification | Change in Melting Temperature (Tm) | Thermodynamic Parameters | Reference |

| Single isoId replacing dT in d(T12)/d(A12) | ~15°C decrease | Data determined from melting curves | [5] |

| Two isoId residues replacing dT in d(T12)/d(A12) | ~25°C decrease | Data determined from melting curves | [5] |

| 2'F-ANA/RNA hybrids | Enhanced stability due to favorable enthalpy and entropy | -ΔΔH = 16 kcal/mol (compared to DNA oligomer) | [6] |

| Duplex with dX:C vs dG:C | 5°C decrease | Tm(dG:C) = 78.16 ± 0.26°C, Tm(dX:C) = 73.26 ± 0.53°C | [7] |

Enzymatic Recognition and Incorporation

Several DNA and RNA polymerases can recognize and incorporate isoG triphosphate (isoGTP) into nucleic acid strands. This property is crucial for the in vitro and in vivo application of an expanded genetic alphabet.

| Polymerase | Incorporation Activity | Notes | Reference |

| T7 RNA Polymerase | Incorporates iso-G opposite iso-C. | In a template, iso-G directs the incorporation of only U. | [8] |

| AMV Reverse Transcriptase | Incorporates iso-G opposite iso-C. | [8] | |

| Klenow Fragment of DNA Polymerase I | Incorporates iso-G opposite iso-C. | In a template, iso-G directs the incorporation of both iso-C and T. | [8] |

| T4 DNA Polymerase | Does not incorporate iso-G opposite iso-C. | [8] |

The enzymatic synthesis of this compound 5'-monophosphate (dBMP), a precursor for isoG incorporation, has been achieved through the conversion of 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP) by the bacteriophage enzyme PurZ and bacterial PurB.[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the chemical synthesis of this compound involves a multi-step procedure starting from 2,6-diaminopurine (B158960).[11]

-

Preparation of Isoguanine (B23775): Selective diazotization of 2,6-diaminopurine.[11]

-

Solubility Enhancement: Conversion of isoguanine to its N9-trityl derivative.[11]

-

Protection of Functional Groups:

-

Silylation of the O2-carbonyl group with TMSCl.[11]

-

Protection of the N6-amino group as the tetramethylsuccinimide (B48748) (M4SI).[11]

-

Protection of the O2-carbonyl as the DPC derivative.[11]

-

-

Detritylation: Removal of the trityl group.[11]

-

Glycosylation: The resulting product is glycosylated to yield fully protected this compound.[11]

Incorporation into Oligonucleotides and Purification

This compound is incorporated into DNA strands using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[8] The phosphoramidite of the protected this compound is a key building block for this process.[1]

Purification Protocol for Oligonucleotides with Single isoG Modifications: [1]

-

Initial Purification: The "trityl-on" oligonucleotides are purified.[1]

-

Detritylation: Treatment with 2.5% CHCl2COOH/CH2Cl2 for 2 minutes at 8 °C to remove the 4,4'-dimethoxytrityl groups.[1]

-

Final Purification: Further purification by reversed-phase HPLC.[1]

-

Desalting: Performed on a reversed-phase column (RP-18).[1]

Special Deprotection and Purification for Oligonucleotides with Multiple isoG Modifications: [1]

-

Deprotection: Use of concentrated 28% aqueous NH3 at room temperature for 24 hours.[1]

-

OPC Column Application: The oligonucleotide solutions are applied to OPC columns.[1]

-

On-Column Detritylation: Performed with 3% trifluoroacetic acid.[1]

Characterization by Mass Spectrometry

Mass spectrometry (MS) is a critical tool for verifying the molecular weight and purity of synthesized oligonucleotides containing isoG.[12][13] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly employed techniques.[12][13][14]

Applications in Research and Development

The unique properties of this compound make it a valuable molecule for various applications:

-

Expansion of the Genetic Alphabet: The isoG-isoC pair can function as a third, unnatural base pair in replication and transcription, enabling the site-specific incorporation of novel components into DNA and RNA.[2][3]

-

Development of DNA with Parallel Chain Orientation: isoG has been utilized in the construction of DNA duplexes where the two strands run in the same direction.[1]

-

Probing DNA-Protein Interactions: Oligonucleotides containing isoG can be used as probes to study the recognition and binding of proteins to DNA.[15]

-

Construction of Supramolecular Aggregates: Similar to deoxyguanosine, isoG can self-assemble into higher-order structures.[1]

-

Fluorescent Probes: Analogs of isoguanosine (B3425122) have been developed as fluorescent probes to study nucleic acid structure and dynamics.[16][17]

This guide provides a foundational understanding of the biochemical properties of this compound. For researchers and developers, harnessing these properties opens up new avenues for creating novel diagnostics, therapeutics, and research tools based on an expanded genetic system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [metkinenchemistry.com]

- 5. Oligonucleotides containing fluorescent 2'-deoxyisoinosine: solid-phase synthesis and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis of the Unnatural Nucleotide this compound 5'-Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. web.colby.edu [web.colby.edu]

- 13. idtdna.com [idtdna.com]

- 14. Mass spectrometry of nucleotides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidatively induced DNA-protein cross-linking between single-stranded binding protein and oligodeoxynucleotides containing 8-oxo-7,8-dihydro-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence properties of a new guanosine analog incorporated into small oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescence properties of a new guanosine analog incorporated into small oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of 2'-Deoxyisoguanosine in DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-deoxyisoguanosine (dG), a constitutional isomer of 2'-deoxyguanosine (B1662781), is a product of oxidative damage to adenine (B156593) in DNA and has been implicated in mutagenesis.[1][2] Unlike the canonical DNA nucleobases, dG exhibits a significant propensity to exist in multiple tautomeric forms, primarily the keto and enol forms. This tautomeric equilibrium is highly sensitive to environmental factors and plays a crucial role in its base-pairing properties, leading to the formation of mismatched pairs and posing challenges to the fidelity of DNA replication. This guide provides a comprehensive overview of the tautomeric forms of dG* within the DNA duplex, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the fundamental concepts through logical diagrams.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with the most significant being the keto-amino and enol-imino forms. The equilibrium between these tautomers is a critical determinant of dG*'s biological function and mutagenic potential.

The primary tautomeric equilibrium of this compound involves the migration of a proton between the N1 and O2 positions of the purine (B94841) ring, resulting in the keto and enol forms, respectively.[2]

-

Keto (N1-H) form: This is the predominant form in aqueous solution at lower temperatures.[3][4]

-

Enol (O2-H) form: The population of this form increases with temperature and in less polar environments.[2][4][5] It has been suggested that the enol tautomer is responsible for the misincorporation of thymine (B56734) opposite dG*.[2][5]

-

N3-H tautomer: The existence of an N3-H tautomer has also been proposed, further adding to the complexity of dG*'s structural dynamics.[2]

The relative populations of these tautomers are influenced by factors such as temperature, solvent polarity, and the local DNA sequence environment.

Quantitative Data on Tautomeric Equilibrium

The equilibrium between the keto and enol forms of dG* has been investigated using various experimental and computational methods. The following tables summarize the key quantitative findings from the literature.

| Parameter | Condition | Value | Method | Reference |

| Tautomeric Constant (KTAUT = [keto]/[enol]) | Aqueous solution, room temperature | ~10 | Not Specified | [6] |

| Population of the enol-like form | In iG•T base pairs in a DNA duplex, 2°C | Predominantly wobble form (keto) | NMR Spectroscopy | [5] |

| Population of the enol-like form | In iG•T base pairs in a DNA duplex, 40°C | ~40% | NMR Spectroscopy | [5] |

| Population of the N1-H keto form | In a duplex DNA, aqueous solution, 0°C | ~95% | Not Specified | [3] |

| Population of another form (likely O2-H enol) | In a duplex DNA, aqueous solution, 40°C | 40% | Not Specified | [3] |

| Computational Method | Tautomer | Relative Stabilization Energy (kcal/mol) | Reference |

| B3LYP/6-31+G(d,p) with microsolvation | syn-H1 (most stable neutral tautomer) | 0 | [1] |

| anti-H1 | 3.30 | [1] | |

| syn-H1,H3 (most stable protonated tautomer) | 0 | [1] | |

| anti-H1,H3 | 5.18 | [1] |

Impact on DNA Structure and Base Pairing

The tautomeric state of dG* directly influences its hydrogen bonding pattern and, consequently, its base-pairing partner within the DNA double helix. While the keto form can form a wobble base pair with thymine, the enol form can adopt a Watson-Crick-like geometry with thymine, which is more readily accepted by DNA polymerases.[2][5]

High-resolution crystal structures of a DNA dodecamer containing iG•T base pairs have revealed that both Watson-Crick and wobble conformations can coexist, highlighting the structural ambiguity introduced by dG*.[5]

Experimental Protocols

The study of dG* tautomerism relies on a combination of experimental and computational techniques to probe the structural and energetic landscape of its different forms.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the conformation of dG* within a DNA duplex.

Methodology:

-

Oligonucleotide Synthesis and Purification: The DNA oligomer containing dG* is chemically synthesized and purified using standard phosphoramidite (B1245037) chemistry and HPLC.

-

Crystallization: The purified DNA is crystallized, often in the presence of a minor groove binder like Hoechst 33342 to facilitate crystal packing.[5] Crystallization conditions (e.g., precipitant, temperature, pH) are screened to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to high resolution (e.g., 1.4 Å) to precisely determine the atomic positions and hydrogen bonding patterns of the iG•T base pairs.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state structure and dynamics of DNA containing dG*, providing insights into the tautomeric equilibrium in a more physiological environment.

Methodology:

-

Sample Preparation: The DNA oligomer containing dG* is synthesized and purified. For certain experiments, isotopic labeling (e.g., with 15N) can be employed to provide more detailed information on tautomeric states.[7]

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed at varying temperatures. Key experiments include 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) to determine inter-proton distances and 1H-15N HSQC (Heteronuclear Single Quantum Coherence) to probe the protonation state of nitrogen atoms.

-

Data Analysis: The temperature-dependent changes in the NMR spectra, such as the appearance of new peaks or shifts in existing ones, are analyzed to monitor the equilibrium between different duplex forms, indicative of the keto-enol tautomerism.[5]

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are employed to calculate the relative stabilities of different dG* tautomers and to provide a theoretical framework for interpreting experimental results.

Methodology:

-

Model Building: Structural models of the different tautomers of dG*, both as isolated nucleosides and within a DNA duplex, are constructed.

-

Quantum Chemical Calculations: High-level quantum chemical calculations (e.g., B3LYP or MP2 with appropriate basis sets like cc-pVDZ or aug-cc-pVTZ) are performed to optimize the geometries and calculate the energies of the different tautomers.[1][8] Solvent effects are often included using implicit (e.g., IEFPCM) or explicit solvent models.[1]

-

Analysis: The calculated energies are used to determine the relative stabilities of the tautomers and to predict their equilibrium populations.

Biological Implications and Drug Development

The tautomeric ambiguity of dG* has significant biological consequences, primarily related to its mutagenic potential. The ability of the enol tautomer to form a stable Watson-Crick-like base pair with thymine allows it to be efficiently incorporated by DNA polymerases, leading to A→C transversions if the original lesion resulted from adenine oxidation.[2][5]

Understanding the tautomeric behavior of dG* and other modified nucleobases is crucial for:

-

Elucidating Mechanisms of Mutagenesis: Gaining insight into how DNA lesions lead to mutations.

-

Development of Diagnostic Tools: Designing probes that can specifically recognize and detect dG* in DNA.[9]

-

Antiviral and Anticancer Drug Design: The principle of tautomeric poisoning of polymerases is a key mechanism for several antiviral drugs. A deeper understanding of dG* tautomerism can inform the design of novel nucleoside analogs with therapeutic applications.[10][11]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Caption: Logical workflow of dG* tautomerism leading to mutation.

Caption: Interdisciplinary approach to studying dG* tautomerism.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation specificity during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tautomeric equilibrium, stability, and hydrogen bonding in 2'-deoxyguanosine monophosphate complexed with Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs [frontiersin.org]

- 11. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2'-Deoxyisoguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-deoxyisoguanosine (dGiso), a structural isomer of 2'-deoxyguanosine, is a molecule of significant interest in the fields of chemical biology and drug development. Its ability to form alternative base pairs and its potential role in mutagenesis are closely linked to its tautomeric properties. Unlike the canonical DNA bases, which predominantly exist in a single tautomeric form, this compound exhibits a significant equilibrium between its keto and enol tautomers. This dynamic equilibrium is sensitive to environmental factors such as solvent polarity and temperature, and it plays a crucial role in the molecule's hydrogen bonding patterns and, consequently, its biological function. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and presenting visual representations of the underlying chemical principles.

The Keto-Enol Tautomeric Equilibrium

The tautomerism of this compound involves the migration of a proton between a nitrogen atom and an exocyclic oxygen atom, resulting in two distinct isomers: the keto form (a lactam) and the enol form (a lactim).

Caption: Keto-enol tautomeric equilibrium of this compound.

The keto form, specifically the N1-H, 2-keto-6-amino tautomer, is generally the major species in aqueous solutions.[1] However, the enol form can become significantly populated, particularly in less polar environments or at elevated temperatures.[1][2] This shift in equilibrium has profound implications for the hydrogen bonding capabilities of this compound, allowing it to form non-canonical base pairs, for instance with thymidine (B127349).[2]

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound can be quantified by the equilibrium constant (Keq), which is the ratio of the concentration of the enol tautomer to that of the keto tautomer. The percentage of each tautomer in a given condition is also a common way to express this equilibrium.

| Compound | Conditions | Keto Form (%) | Enol Form (%) | Keq ([Enol]/[Keto]) | Reference |

| This compound (in DNA duplex) | 2°C | Predominant | Minor | - | [2] |

| This compound (in DNA duplex) | 40°C | ~60 | ~40 | ~0.67 | [2] |

| Isoguanosine (B3425122) (ribonucleoside) | Aqueous medium | Predominant | Minor | - | [1] |

| Isoguanosine (ribonucleoside) | Dioxane | Minor | Predominant | > 1 | [1] |

Note: Quantitative data for the isolated this compound nucleoside across a wide range of solvents and temperatures is limited in the current literature. The data for isoguanosine (the ribonucleoside) is included to illustrate the significant influence of solvent polarity on the equilibrium.

Experimental Protocols for Tautomer Analysis

The study of the keto-enol tautomerism of this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution. Both proton (1H) and nitrogen-15 (B135050) (15N) NMR can be employed.

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR-based analysis of tautomerism.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d6 for better solubility and exchangeable proton observation, or D2O for aqueous environment simulation). The concentration should be sufficient for a good signal-to-noise ratio, typically in the millimolar range.

-

For quantitative analysis, an internal standard with a known concentration and a signal that does not overlap with the analyte signals should be added.

-

-

NMR Data Acquisition:

-

Acquire 1H NMR spectra at a specific temperature. To study the effect of temperature, spectra should be recorded at various, well-controlled temperatures.

-

Key signals to monitor in 1H NMR include the imino proton (N1-H) of the keto form and the hydroxyl proton (O2-H) of the enol form. The chemical shifts of the aromatic and sugar protons will also differ slightly between the two tautomers.

-

For more detailed structural information, 15N NMR can be employed, as the chemical shifts of the nitrogen atoms in the purine (B94841) ring are highly sensitive to the tautomeric state.

-

-

Data Analysis and Quantification:

-

Assign the peaks in the NMR spectrum to the corresponding protons of the keto and enol forms based on literature values and 2D NMR experiments (e.g., COSY, HSQC).

-

Integrate the area of well-resolved signals corresponding to each tautomer.

-

The ratio of the integrals, after correcting for the number of protons giving rise to each signal, provides the molar ratio of the tautomers. From this, the equilibrium constant (Keq) and the percentage of each tautomer can be calculated.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by monitoring changes in the absorption spectrum as a function of solvent or temperature. The keto and enol forms of this compound have distinct absorption maxima.

Logical Workflow for UV-Vis Analysis:

Caption: Workflow for UV-Vis-based analysis of tautomerism.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of dilutions in the solvents or buffer solutions of interest. The final concentration should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 220-350 nm).

-

To study the effect of temperature, use a temperature-controlled cuvette holder and record spectra at different temperatures after allowing the sample to equilibrate.

-

-

Data Analysis and Quantification:

-

The absorption spectra of the keto and enol forms will have different λmax values. These can be determined by studying the compound in conditions where one tautomer is expected to be highly predominant (e.g., a non-polar solvent for the enol form and a highly polar one for the keto form).

-

For mixtures, the observed spectrum is a linear combination of the spectra of the two tautomers. By using the molar extinction coefficients of the pure tautomers at specific wavelengths, the concentration of each can be determined, and thus the equilibrium constant.

-

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can provide insights into the relative stabilities of the tautomers and help in the interpretation of spectroscopic data.

Logical Workflow for Computational Analysis:

Caption: Workflow for computational analysis of tautomerism.

Detailed Methodology:

-

Model Building:

-

Construct the 3D structures of the keto and enol tautomers of this compound using molecular modeling software.

-

-

Quantum Mechanical Calculations:

-

Perform geometry optimizations and frequency calculations for each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p) or larger.

-

To account for solvent effects, use an implicit solvent model (e.g., Polarizable Continuum Model - PCM) corresponding to the experimental solvent.

-

-

Data Analysis:

-

From the output of the calculations, determine the electronic energies and Gibbs free energies of each tautomer. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (Keq = e-ΔG/RT).

-

The calculations can also be used to predict NMR chemical shifts and UV-Vis absorption wavelengths, which can aid in the assignment of experimental spectra.

-

Conclusion

The keto-enol tautomerism of this compound is a fundamental property that dictates its structure, reactivity, and biological function. A thorough understanding of this equilibrium is essential for researchers in drug development and chemical biology who are working with this and related molecules. The combination of experimental techniques like NMR and UV-Vis spectroscopy with computational chemistry provides a powerful approach to characterize and quantify the tautomeric populations under various conditions. The methodologies and data presented in this guide offer a solid foundation for further research into the fascinating and complex world of nucleoside tautomerism.

References

Pioneering Investigations into Isoguanosine and its Analogs: A Technical Guide

An In-depth Review of the Foundational Research into the Synthesis, Properties, and Biological Significance of Isoguanosine (B3425122) and its Derivatives.

This technical guide provides a comprehensive overview of the seminal studies on isoguanosine (isoG) and its derivatives, catering to researchers, scientists, and professionals in the field of drug development. The document delves into the initial discoveries, early synthetic methodologies, and the nascent understanding of the biological roles of these intriguing purine (B94841) analogs. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key molecular processes.

Early Synthesis of Isoguanosine and Its Derivatives

The initial explorations into isoguanosine chemistry were marked by innovative synthetic strategies that laid the groundwork for future advancements. Several key methods were established in the mid-20th century, each with its distinct advantages and limitations.

Synthesis from 2,6-Diaminopurine (B158960) Riboside (Davoll, 1951)

One of the earliest practical syntheses of isoguanosine was reported by Davoll in 1951. This method involved the diazotization of 2,6-diaminopurine riboside.[1]

Experimental Protocol:

A detailed protocol for a large-scale synthesis based on this method is as follows:

-

Suspend 200 g of 2,6-diaminopurine riboside (0.71 mol) in 4 L of H₂O at room temperature.

-

Add 1 L of acetic acid (17.4 mol) over a period of 5 minutes.

-

Add a solution of 122 g of NaNO₂ (1.76 mol) in 1 L of H₂O dropwise.

-

Stir the resulting clear solution for 40 minutes to obtain a yellow solution.

-

Adjust the pH of the solution to 7 with 2.8% aqueous NH₃ in an ice water bath to precipitate the product.

-

Dissolve the precipitate in 0.1 M HCl with heating and add activated charcoal.

-

Perform a hot filtration and then cool the filtrate in an ice bath.

-

Neutralize the filtrate with 0.1 M NaOH to reprecipitate the isoguanosine.

-

Collect the solid by filtration, wash with ice water, and dry under vacuum to yield a light yellow powder.[2]

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-Diamino-9-β-D-ribofuranosylpurine | Nitrous Acid | 9-β-D-ribofuranosyl-isoguanine | 57% | [3] |

| 2,6-Diamino-9-β-D-glucopyranosylpurine | Nitrous Acid | 9-β-D-glucopyranosyl-isoguanine | 55% | [3] |

Synthesis from 5-Aminoimidazole-4-carboxamide (B1664886) (AICA) Riboside (Yamazaki, 1976)

In 1976, Yamazaki and colleagues reported an unexpected formation of isoguanine (B23775) during a synthetic process for guanine (B1146940) starting from 5-aminoimidazole-4-carboxamide (AICA). Isoguanine was obtained from the intermediate 4-cyanamido-imidazole-carboxamide under weakly alkaline or neutral conditions.[3]

Synthesis from Guanosine (Nair, 1985 and Divakar, 1991)

A significant advancement came in 1985 when Nair and coworkers developed a reproducible and efficient five-step method for synthesizing isoguanosine from the more readily available guanosine.[3] This method, however, had a relatively low yield of 34% and involved a photochemical step.[3] In 1991, Divakar and his team reported an improved five-step route, also starting from guanosine, that achieved a much higher overall yield of 64% and avoided the complex photochemical step.[3]

Biological Investigations and Mechanistic Insights

Early research into the biological properties of isoguanosine and its derivatives uncovered their fascinating and complex interactions within biological systems, particularly in the context of nucleic acid replication.

Tautomerism and Ambiguous Base Pairing

A key feature of isoguanine that quickly became a focus of study is its propensity to exist in different tautomeric forms. This characteristic leads to ambiguous base pairing during DNA and RNA synthesis, a phenomenon that was hypothesized to be a potential source of mutations.[1][4] The keto tautomer of isoguanine can form a Watson-Crick-like base pair with isocytosine (B10225). However, the enol tautomer can mispair with thymine (B56734) (or uracil).[1]

dot

Interaction with DNA and RNA Polymerases

Seminal work by Switzer, Benner, and colleagues in 1993 provided crucial insights into the enzymatic recognition of the isoguanine-isocytosine base pair. Their research demonstrated that several DNA and RNA polymerases could incorporate isoguanosine triphosphate (isoGTP) opposite an isocytosine in a template strand.[1]

Experimental Protocol: DNA Polymerase Incorporation Assay

A general protocol to assess the incorporation of nucleotide analogs by DNA polymerases, based on early methodologies, is as follows:

-

Primer-Template Annealing: A radiolabeled (e.g., ³²P) primer is annealed to a synthetic DNA template containing the base of interest (e.g., isocytosine).

-

Reaction Mixture Preparation: The annealed primer-template is incubated with the DNA polymerase, the deoxynucleotide triphosphate analog to be tested (e.g., d-isoGTP), and other required dNTPs in a suitable reaction buffer.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period at the optimal temperature for the polymerase.

-

Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The incorporation of the radiolabeled primer into a longer product strand is visualized by autoradiography.[5][6]

The study by Switzer et al. revealed that T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I could all catalyze the formation of an isoG-isoC base pair. Interestingly, T4 DNA polymerase did not exhibit this activity under the tested conditions.[1] This work also highlighted the tendency of polymerases to incorporate isoG opposite thymine, likely due to the enol tautomer of isoguanine.[1]

dot

References

- 1. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tautomerism of Isoguanosine and Solvent-Induced Keto-Enol Equilibrium | Scilit [scilit.com]

- 3. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 4. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

Formation of 2'-Deoxyisoguanosine from Oxidative Damage of dA Bases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative damage to DNA is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous sources. Reactive oxygen species (ROS) can modify all components of the DNA molecule, including the deoxyribose sugar and the nitrogenous bases. While the oxidative damage of guanine, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), has been extensively studied, other lesions also contribute to mutagenesis and cellular dysfunction. One such lesion is 2'-deoxyisoguanosine (dIG), also known as 2-hydroxy-2'-deoxyadenosine (2-OH-dA), which arises from the oxidative damage of 2'-deoxyadenosine (B1664071) (dA) bases. This technical guide provides a comprehensive overview of the formation of dIG, its biological consequences, and the methodologies used for its detection and analysis.

The Chemistry of this compound Formation

The formation of dIG from dA is a result of the attack of reactive oxygen species, particularly the hydroxyl radical (•OH), on the adenine (B156593) base. The proposed mechanism involves the hydroxylation at the C-2 position of the purine (B94841) ring.

Fenton Reaction and Hydroxyl Radical Production

In laboratory settings, the Fenton reaction is a commonly employed method to generate hydroxyl radicals and induce oxidative DNA damage. This reaction involves the oxidation of ferrous ions (Fe²⁺) by hydrogen peroxide (H₂O₂), producing highly reactive hydroxyl radicals.

-

Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals can then react with 2'-deoxyadenosine, leading to the formation of various oxidation products, including dIG.

Products of dA Oxidation

The oxidation of 2'-deoxyadenosine by hydroxyl radicals yields a spectrum of products. While 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodA) is a major product, dIG is formed as a minor but significant lesion[1]. Other products, such as 4,6-diamino-5-formamidopyrimidine (B1223167) (Fapy-dA), are also generated[2]. The relative yields of these products can be influenced by the specific reaction conditions and the local DNA sequence environment.

Quantitative Analysis of this compound Formation

Quantitative data on the formation of dIG is less abundant compared to that of 8-oxodG. However, studies have provided some insights into its yield relative to other oxidative lesions.

Comparative Yields of Oxidative Adenine and Guanine Lesions

Research has shown that the formation of 2-hydroxyadenine, the nucleobase of dIG, is significantly lower than that of 8-hydroxyguanine, the base of the well-known oxidative damage marker 8-oxodG. When subjected to oxygen radical treatment with Fe²⁺-EDTA, the production of 2-hydroxyadenine from monomeric precursors is 3-6 times lower than that of 8-hydroxyguanine. This difference is even more pronounced in polynucleotides, where the yield of 2-hydroxyadenine is approximately 40-fold lower[1]. The yield of dIG has also been shown to be low compared to that of 8-oxodA under most oxidative conditions studied[1].

Table 1: Relative Formation of Oxidative Purine Lesions

| Lesion | Precursor | Oxidizing Agent | Relative Yield | Reference |

| 2-Hydroxyadenine | Adenine (monomer) | Fe²⁺-EDTA / O₂ | 3-6 fold less than 8-OH-Gua | [1] |

| 2-Hydroxyadenine | Adenine (in polynucleotides) | Fe²⁺-EDTA / O₂ | ~40 fold less than 8-OH-Gua | [1] |

| 2-OH-dAdo | 2'-deoxyadenosine | γ-rays, Fenton reaction | Minor product compared to 8-oxodAdo | [1] |

Biological Consequences of this compound

The formation of dIG in DNA has significant biological implications, primarily due to its mutagenic nature and its interaction with the cellular DNA repair machinery.

Mutagenic Potential

This compound is a miscoding lesion. During DNA replication, its altered hydrogen bonding properties can lead to the incorrect incorporation of nucleotides by DNA polymerases. In vitro studies have demonstrated that DNA polymerase alpha can incorporate 2-hydroxydeoxyadenosine triphosphate (2-OH-dATP) opposite both thymine (B56734) (T) and cytosine (C) in a DNA template[1]. This misincorporation can lead to point mutations if not repaired. The mutagenic potential of 2-hydroxyadenine is considered to be comparable to that of 8-oxoguanine[3]. Replication of a template containing 2-OH-A by various DNA polymerases has been shown to be mutagenic, causing base substitutions and single-base deletions[4].

DNA Repair Mechanisms

The primary pathway for the repair of single-base lesions, including many forms of oxidative damage, is the Base Excision Repair (BER) pathway. This pathway is initiated by DNA glycosylases that recognize and excise the damaged base. However, studies on the repair of 2-hydroxyadenine have revealed that it is not a substrate for the common DNA glycosylases that recognize other oxidative lesions like 8-oxoguanine. Endonuclease nicking assays using extracts from rat organs did not detect any glycosylase activity for 2-OH-Ade, while the activity for 8-OH-Gua was readily observed[3]. This suggests that dIG is not repaired by a glycosylase-type mechanism in mammalian cells[3].

The persistence of dIG due to the lack of efficient BER may increase its mutagenic potential. While the specific repair pathway for dIG has not been definitively elucidated, the Nucleotide Excision Repair (NER) pathway, which recognizes and repairs bulky, helix-distorting lesions, might be involved in its removal, although this has not been directly demonstrated. Some forms of oxidative damage are known to be repaired by the NER pathway[5][6].

DNA Polymerase Stalling

The presence of dIG in the DNA template can also pose a block to DNA replication. Some DNA polymerases may stall at the site of the lesion, which can lead to replication fork collapse and the formation of double-strand breaks. The bypass of 2-OH-A by DNA polymerase η is very inefficient, while Dpo4 can replicate past the lesion, albeit with the introduction of mutations[4].

Experimental Protocols

The following sections outline the key experimental methodologies for the study of dIG formation and detection.

Induction of Oxidative Damage using the Fenton Reaction

This protocol describes a general method for inducing oxidative damage in a solution of 2'-deoxyadenosine.

Materials:

-

2'-deoxyadenosine (dA) solution (e.g., 1 mM in nuclease-free water)

-

Iron(II) sulfate (B86663) (FeSO₄) solution (e.g., 10 mM in nuclease-free water, freshly prepared)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM in nuclease-free water)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Nuclease-free water

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

-

Phosphate buffer to a final concentration of 10 mM.

-

dA solution to a final concentration of 0.1 mM.

-

FeSO₄ solution to a final concentration of 1 mM.

-

-

Initiate the reaction by adding H₂O₂ solution to a final concentration of 10 mM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a chelating agent like EDTA or by flash-freezing in liquid nitrogen.

-

The sample is now ready for analysis by HPLC-MS/MS.

Analysis of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of dIG in a sample of oxidatively damaged DNA, adapted from methods for other oxidative lesions[7][8][9].

1. DNA Extraction and Enzymatic Digestion:

-

Extract DNA from cells or tissues using a method that minimizes artificial oxidation (e.g., using NaI or guanidinium-based solutions with antioxidants).

-

Quantify the extracted DNA.

-

To 10-50 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. A typical cocktail includes:

-

DNase I

-

Nuclease P1

-

Phosphodiesterase I and II

-

Alkaline phosphatase

-

-

Incubate at 37°C for 6-18 hours to ensure complete digestion.

-

Terminate the reaction and remove proteins (e.g., by ultrafiltration or chloroform (B151607) extraction).

2. HPLC Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size) is typically used.

-

Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 2 mM ammonium (B1175870) formate).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the nucleosides. The gradient should be optimized to achieve good separation of dIG from other nucleosides and potential isomers.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

3. MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for nucleoside analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for dIG.

-

Precursor Ion (Q1): The protonated molecular ion of dIG ([M+H]⁺).

-

Product Ion (Q3): A characteristic fragment ion, typically the protonated base ([BH₂]⁺), resulting from the collision-induced dissociation of the precursor ion.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-dIG) that is added to the sample before digestion.

Cellular Signaling in Response to this compound

The cellular response to DNA damage is a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. While specific signaling pathways activated by dIG have not been extensively characterized, general DNA damage response (DDR) pathways are likely to be involved.

Potential Involvement of ATR and ATM Kinases

The master regulators of the DDR are the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATR: This kinase is primarily activated by single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks. Given that dIG can stall DNA polymerases, it is plausible that the resulting replication stress could lead to the formation of ssDNA and subsequent activation of the ATR-Chk1 signaling cascade. This would lead to cell cycle arrest to allow time for repair.

-

ATM: This kinase is primarily activated by DNA double-strand breaks (DSBs). While dIG itself is not a DSB, the collapse of a replication fork stalled at a dIG lesion could lead to the formation of a DSB, which would then activate the ATM-Chk2 pathway.

The lack of efficient repair by the BER pathway may lead to the persistence of dIG lesions, increasing the likelihood of replication fork stalling and the activation of these stress-response pathways.

Conclusion

This compound is a mutagenic product of oxidative damage to 2'-deoxyadenosine. Although it is formed in lower yields compared to other oxidative lesions like 8-oxodG, its persistence in the genome due to the lack of efficient repair by the BER pathway makes it a potentially significant contributor to mutagenesis and genomic instability. The methodologies for its detection and quantification are based on the robust and sensitive technique of HPLC-MS/MS. Further research is needed to fully elucidate the specific DNA repair pathways responsible for its removal and the detailed signaling cascades that are activated in response to this lesion. A deeper understanding of the formation and biological consequences of dIG will be crucial for developing strategies to mitigate the effects of oxidative stress and for the development of novel therapeutics.

References

- 1. Radical oxidation of the adenine moiety of nucleoside and DNA: 2-hydroxy-2'-deoxyadenosine is a minor decomposition product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence, Biological Consequences, and Human Health Relevance of Oxidative Stress-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyadenine, a mutagenic form of oxidative DNA damage, is not repaired by a glycosylase type mechanism in rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Replication of 2-hydroxyadenine-containing DNA and recognition by human MutSα - PMC [pmc.ncbi.nlm.nih.gov]